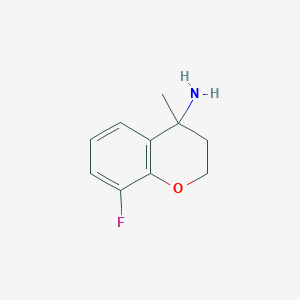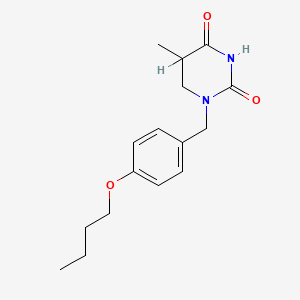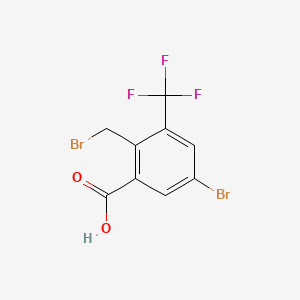
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4Br2F3O2 It is a derivative of benzoic acid, featuring bromine, bromomethyl, and trifluoromethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)benzoic acid to introduce the bromine atoms at the desired positions. This is followed by a bromomethylation reaction to attach the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydroxide for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .
科学的研究の応用
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethyl group can participate in various interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and chemical reactions .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)benzoic acid
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-methylbenzoic acid
Uniqueness
Compared to similar compounds, 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H5Br2F3O2 |
|---|---|
分子量 |
361.94 g/mol |
IUPAC名 |
5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H5Br2F3O2/c10-3-6-5(8(15)16)1-4(11)2-7(6)9(12,13)14/h1-2H,3H2,(H,15,16) |
InChIキー |
FRCQOJWKLGVVIU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)CBr)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
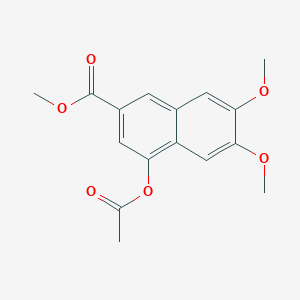
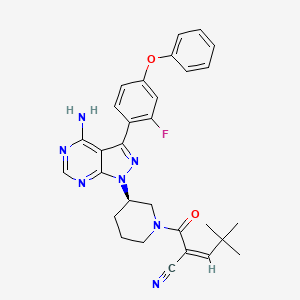
![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)
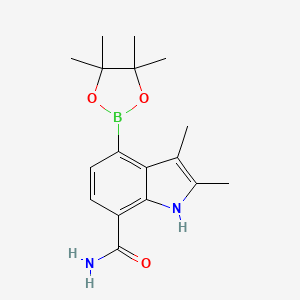
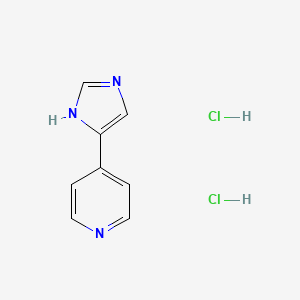
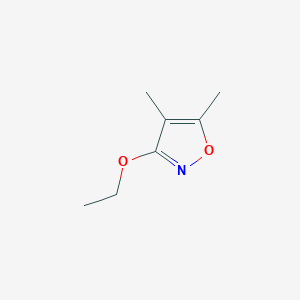
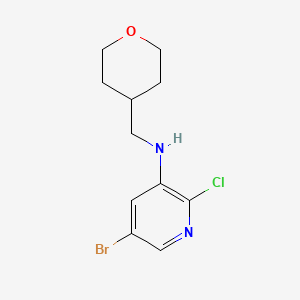
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)

